Tricholincitrat

Übersicht

Beschreibung

Tricholine citrate is a lipotropic agent that helps to deplete the accumulation of fat in the liver, making it a hepatoprotective agent. It also increases appetite and spares methionine for muscle enhancement. Additionally, tricholine citrate increases hepatobiliary flow, resulting in greater availability of bile in the gastrointestinal tract .

Wissenschaftliche Forschungsanwendungen

Tricholine citrate has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: Tricholine citrate is studied for its role in lipid metabolism and its effects on cellular functions.

Medicine: It is used as a hepatoprotective agent and an appetite stimulant.

Industry: Tricholine citrate is used in the formulation of dietary supplements and pharmaceuticals.

Wirkmechanismus

Target of Action

Tricholine citrate primarily targets the liver cells . It exerts a lipotropic action in these hepatic cells, helping to deplete the accumulation of fat in the liver . This makes it a hepatoprotective agent .

Mode of Action

Tricholine citrate interacts with its targets by increasing the hepatobiliary flow, which results in a greater availability of bile in the gastrointestinal (GI) tract . It also increases appetite and spares methionine for muscle enhancement .

Biochemical Pathways

Tricholine citrate affects the Cori cycle (tricarboxylic acid cycle), a series of biochemical pathways by which muscles remain capable of functioning, even in the absence of oxygen . This cycle is activated by citrate and leads to the production of lactate . In all cells, citrate can be metabolized within the Cori cycle .

Pharmacokinetics

It is known that tricholine citrate is a bile acid binding agent . It removes bile acids from the body, and the liver then produces more bile acids using cholesterol . As a result, the levels of cholesterol in the body are lowered .

Result of Action

The molecular and cellular effects of tricholine citrate’s action include the reduction of fat accumulation in the liver, making it a hepatoprotective agent . It also increases appetite and enhances muscle growth by sparing methionine . Furthermore, it increases the hepatobiliary flow, leading to a greater availability of bile in the GI tract .

Action Environment

It is known that the compound is used in the treatment of undernutrition or anorexia, conditions that can be influenced by various environmental factors such as diet and lifestyle .

Biochemische Analyse

Biochemical Properties

Tricholine citrate contains three molecules of choline . Due to choline’s lipotropic action, it is useful in the treatment of fatty infiltration and cirrhosis of the liver . Choline converts fat into phospholipids like lecithin, which is essential to biomembrane structure and its function .

Cellular Effects

Tricholine citrate increases hepatobiliary flow that results in greater availability of bile in the gastrointestinal tract . This increased flow can influence cell function by improving digestion and absorption of fats and vitamins in the intestines.

Molecular Mechanism

The molecular mechanism of Tricholine citrate involves its role as a precursor of acetylcholine, a key neurotransmitter, and its involvement in lipid metabolism . It also plays a role in various metabolic processes as a methyl donor .

Temporal Effects in Laboratory Settings

In a Phase IV clinical study, Tricholine citrate was found to be safe and effective for the treatment of undernutrition or anorexia in infants and children . Over time, it was observed that patients with very low and low appetite shifted to moderate and high appetite .

Metabolic Pathways

Tricholine citrate is involved in lipid metabolism, where it helps convert fat into essential phospholipids . This process involves interactions with various enzymes and cofactors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tricholine citrate is synthesized by reacting citric acid with a choline base at high temperatures. The process involves adjusting the pH of the solution above 8.5 and decolorizing the solution with a decolorizing agent. The product is then filtered at temperatures below 40 degrees Celsius and distilled in a distillation column to obtain high-purity tricholine citrate .

Industrial Production Methods: The industrial production of tricholine citrate follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large-scale reactors and distillation units to handle the increased volume of reactants and products .

Analyse Chemischer Reaktionen

Types of Reactions: Tricholine citrate undergoes various chemical reactions, including:

Oxidation: Tricholine citrate can be oxidized to form different oxidation products.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: Tricholine citrate can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Choline Citrate: Similar to tricholine citrate but with different stoichiometry.

Choline Chloride: Another choline derivative used in various applications.

Choline Bitartrate: Used as a dietary supplement for its choline content.

Betaine: A derivative of choline with similar lipotropic properties.

Uniqueness: Tricholine citrate is unique due to its combination of lipotropic, hepatoprotective, and appetite-stimulating properties. Its ability to increase hepatobiliary flow and its role in lipid metabolism make it distinct from other choline derivatives .

Eigenschaften

CAS-Nummer |

546-63-4 |

|---|---|

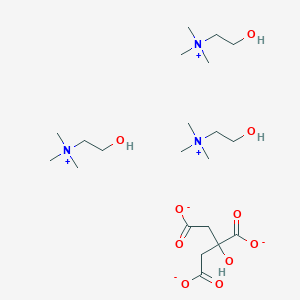

Molekularformel |

C11H19NO8-2 |

Molekulargewicht |

293.27 g/mol |

IUPAC-Name |

2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-3 |

InChI-Schlüssel |

WRPUOFKIGGWQIJ-UHFFFAOYSA-K |

SMILES |

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Kanonische SMILES |

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Aussehen |

Solution |

| 546-63-4 | |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Choline Citrate Solution (ca. 65% in Water) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

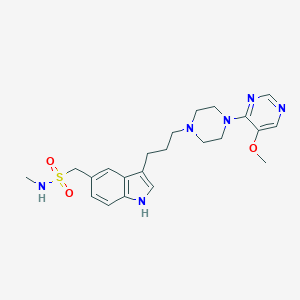

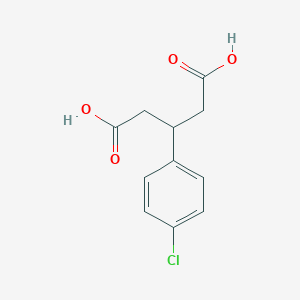

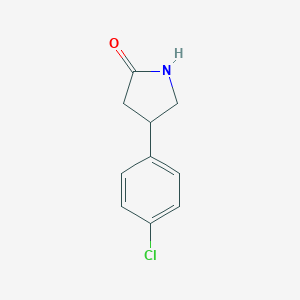

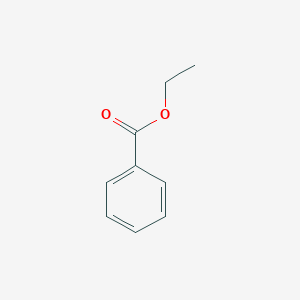

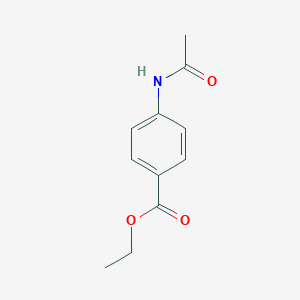

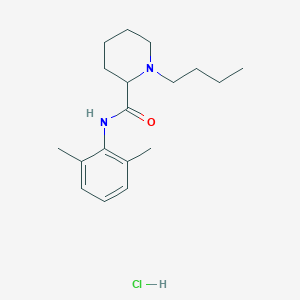

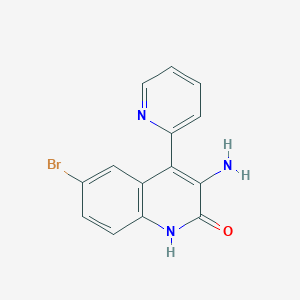

Feasible Synthetic Routes

Q1: What is Tricholine Citrate and what is its mechanism of action?

A: Tricholine Citrate is a choline salt of citric acid. Choline, an essential nutrient, acts as a precursor for the neurotransmitter acetylcholine and plays a crucial role in lipid metabolism [, , , ]. While the provided research primarily focuses on Tricholine Citrate's therapeutic applications, its mechanism of action likely involves providing a bioavailable source of choline, which can then be utilized by the body for various physiological functions.

Q2: What evidence supports the efficacy of Tricholine Citrate in managing liver dysfunction?

A: A study investigated the efficacy and tolerability of Trisoliv® Syrup (Andrographolides + Tricholine Citrate + Sorbitol) in treating liver dysfunction []. The results indicated significant improvements in liver function markers, including Total Bilirubin (TB), SGOT/AST, and SGPT/ALT, after eight weeks of Trisoliv® Syrup administration. This suggests a potential therapeutic benefit of Tricholine Citrate in combination with other components for liver health.

Q3: Can you elaborate on the role of Tricholine Citrate in treating undernutrition and anorexia in infants and children?

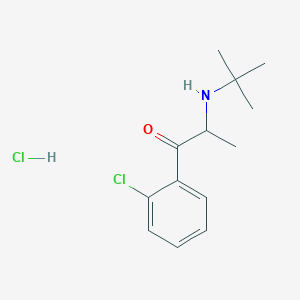

A: Tricholine Citrate is often combined with Cyproheptadine for treating undernutrition and anorexia in children [, ]. While Cyproheptadine acts as an appetite stimulant, Tricholine Citrate likely contributes by supporting growth and development through its role in lipid metabolism and as a precursor to acetylcholine [, ]. A Phase IV clinical study demonstrated the safety and efficacy of this combination therapy in improving appetite and meal frequency in pediatric patients [, ].

Q4: Are there specific analytical methods for quantifying Tricholine Citrate and Cyproheptadine in pharmaceutical formulations?

A: Yes, researchers have developed and validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantification of Tricholine Citrate and Cyproheptadine in syrup formulations [, ]. These methods utilize a C18 column for separation and UV detection for quantification, ensuring the accurate determination of both compounds in pharmaceutical preparations.

Q5: What are the structural characteristics of Tricholine Citrate?

A: While the provided abstracts don't specify the exact molecular formula and weight of Tricholine Citrate, they highlight its composition as a choline salt of citric acid [, , , ]. Further research in chemical databases or scientific literature is necessary to obtain the precise structural information.

Q6: Has Tricholine Citrate been studied for its potential in managing specific conditions like ascites in animals?

A: Research indicates the use of Tricholine Citrate, often in combination with other agents like Sorbitol, in managing ascites in canines [, , ]. While the exact mechanism in this context requires further investigation, it might be related to its role in liver function and lipid metabolism [].

Q7: Are there any studies comparing Tricholine Citrate with other treatments?

A: One study compared the efficacy of inhaled Budesonide and oral Choline (administered as Tricholine Citrate) in managing allergic rhinitis []. While both treatments showed efficacy, Budesonide demonstrated statistically significant superiority in alleviating symptoms [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

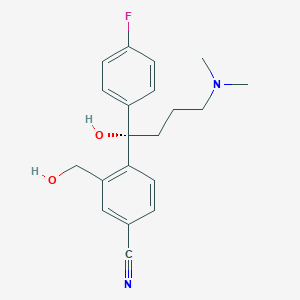

![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)

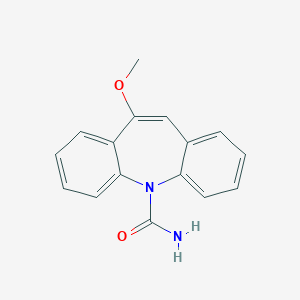

![10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B195695.png)